Bienvenue dans la boutique en ligne BenchChem!

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate

Enzyme kinetics Decarboxylase inhibitor screening Mevalonate pathway

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate (CAS 108869-00-7) is the tetralithium salt of mevalonate 5-diphosphate (MVAPP), the natural substrate for mevalonate diphosphate decarboxylase (MDD). Unlike the water-insoluble free acid, this tetralithium formulation ensures solubility for aqueous enzymatic assays. It is the only direct substrate to probe flux control at the rate-limiting decarboxylation node in the mevalonate pathway. Researchers rely on it to benchmark MDD inhibitor Ki values (Km = 28.9 µM human) and to reconstitute ubiquinone biosynthesis in cell-free or cell-based metabolic studies. Verify lot-specific purity (≥80% qNMR) before ordering. Bulk and custom packaging inquiries welcome.

Molecular Formula C6H10Li4O10P2
Molecular Weight 332.0 g/mol
CAS No. 108869-00-7
Cat. No. B3319224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
CAS108869-00-7
Molecular FormulaC6H10Li4O10P2
Molecular Weight332.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O
InChIInChI=1S/C6H14O10P2.4Li/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12;;;;/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12);;;;/q;4*+1/p-4
InChIKeyGFIXUUFXTAPBAD-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate (CAS 108869-00-7): Mevalonate Pathway Intermediate for Decarboxylase Kinetics and Isoprenoid Research


Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate (CAS 108869-00-7), also designated (±)-Mevalonic acid 5-pyrophosphate tetralithium salt or (±)-MVAPP, is the tetralithium salt of the endogenous mevalonate pathway intermediate mevalonate 5-diphosphate. It belongs to the organic pyrophosphate class . The compound serves as the natural substrate for mevalonate diphosphate decarboxylase (MDD; EC 4.1.1.33), which catalyzes the ATP-dependent decarboxylation of MVAPP to isopentenyl pyrophosphate (IPP)—the committed step linking the mevalonate pathway to sterol, dolichol, heme, and ubiquinone biosynthesis. The tetralithium counter-ion formulation is selected to enhance aqueous solubility and chemical stability relative to the free acid form, which is practically insoluble in water .

Why Mevalonate 5-Diphosphate Free Acid or Alternative Salts Cannot Substitute for Tetralithium MVAPP (CAS 108869-00-7)


The tetralithium salt form of MVAPP is not an interchangeable commodity with the free acid or with alternative counter-ion salts. The free acid, (R)-5-diphosphomevalonic acid, is documented as a very hydrophobic molecule that is practically insoluble in water, severely limiting its utility in aqueous enzymatic assays and cell-based experiments . The tetralithium salt formulation overcomes this limitation: vendor technical documentation states that it enhances compound stability and solubility for in vitro applications . Furthermore, the natural substrate for mammalian diphosphomevalonate decarboxylase is specifically the (R)-enantiomer; racemic (±)-MVAPP contains 50% of the biologically inactive (S)-enantiomer, and commercial (±) material carries a lower minimum purity specification (≥80% qNMR) compared with enantiopure (R)-MVAPP tetralithium (≥95% TLC) . Researchers requiring defined enzyme kinetics, inhibitor screening, or metabolic flux studies therefore cannot assume functional equivalence across salt forms or stereochemical compositions.

Quantitative Differentiation Evidence: Tetralithium MVAPP (CAS 108869-00-7) Versus Closest Analogs and Comparators


Substrate–Inhibitor Affinity Discrimination at Human Mevalonate Diphosphate Decarboxylase (hMDD): MVAPP vs 6-Fluoromevalonate 5-Diphosphate

In a direct head-to-head study using purified recombinant human mevalonate diphosphate decarboxylase (hMDD), the natural substrate MVAPP exhibits a Km of 28.9 ± 3.3 µM, whereas the fluorinated analog 6-fluoromevalonate 5-diphosphate acts as a competitive inhibitor with a Ki of 62 ± 5 nM [1]. This represents an approximately 466-fold tighter binding for the inhibitor relative to the substrate. An earlier study using rat liver pyrophosphomevalonate decarboxylase reported a Ki of 37 nM for the same inhibitor [2]. The quantitative Km/Ki ratio is essential for researchers designing enzyme inhibition assays, as it establishes the dynamic range required to distinguish substrate turnover from inhibitor occupancy.

Enzyme kinetics Decarboxylase inhibitor screening Mevalonate pathway

Enantiomeric Purity Specification: (R)-MVAPP Tetralithium (≥95% TLC) Versus Racemic (±)-MVAPP Tetralithium (≥80% qNMR)

Two commercially available forms of MVAPP tetralithium salt exist with materially different purity specifications: the racemic (±)-MVAPP tetralithium is supplied at ≥80% purity as determined by quantitative NMR (qNMR), whereas the enantiopure (R)-MVAPP tetralithium is specified at ≥95% purity by TLC . Since mammalian diphosphomevalonate decarboxylase is stereospecific for the (R)-enantiomer, the racemic material intrinsically contains up to 50% of the biologically inert (S)-enantiomer as a contaminant from the perspective of enzymatic activity. The combined effect of lower overall purity and racemic composition means that a researcher using (±)-MVAPP may be working with an effective substrate concentration up to 2.5-fold lower than the nominal mass would suggest, introducing systematic error into kinetic parameter determination.

Stereochemical purity Enzyme substrate specificity Procurement specification

Aqueous Solubility and Handling: Tetralithium Salt Form Versus Free Acid (5-Diphosphomevalonic Acid)

The free acid form of MVAPP, (R)-5-diphosphomevalonic acid (CAS 1492-08-6), is classified as a very hydrophobic molecule that is practically insoluble in water . In contrast, the tetralithium salt form (CAS 108869-00-7) is documented to have enhanced compound stability and solubility for in vitro applications, with vendor-reported solubility of 10 mM in DMSO [1]. The tetralithium salt also carries defined storage parameters (−20°C, powder, sealed storage away from moisture) supporting reproducible experimental handling. This solubility differential is structurally rationalized by the presence of four lithium counter-ions that increase the ionic character of the molecule, facilitating dissolution in aqueous buffers compared with the fully protonated free acid. For researchers performing enzymatic assays under physiologically relevant aqueous conditions, the free acid is effectively unusable without the lithium salt formulation.

Aqueous solubility In vitro assay compatibility Formulation

Pathway Position: MVAPP Occupies the Rate-Limiting Decarboxylation Step Distinct from Upstream Phosphorylated Intermediates

Among the three sequential mevalonate-metabolizing enzymes—mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate pyrophosphate decarboxylase (MPD)—MPD has been experimentally demonstrated to possess the lowest specific activity and is identified as the probable rate-determining step in this segment of the mevalonate pathway [1]. This finding has been confirmed in both mammalian liver (rat) and plant (Arachis hypogaea) systems, where MVAPP decarboxylase activity is specifically inhibited by phenolic acids while MK and PMK are not significantly affected [2]. Critically, MVAPP is the exclusive substrate for this rate-limiting decarboxylase: the monophosphate precursor mevalonate 5-phosphate (MVAP) is not a substrate for MPD under normal conditions, and the downstream product IPP cannot be used to probe decarboxylase activity [3]. The kinetic parameters of the decarboxylase reinforce this specificity—the chicken liver enzyme exhibits a Km of 14.1 µM for MVAPP [4], while the human ortholog shows a Km of 28.9 µM [5]. This means that neither MVAP nor any other mevalonate pathway intermediate can functionally substitute for MVAPP in decarboxylase-focused experimental designs.

Metabolic flux analysis Rate-limiting enzyme Pathway dissection

Functional Metabolic Endpoint: MVAPP-Mediated Elevation of Ubiquinone Levels in Rat Hepatic Tissue

Mevalonic acid 5-pyrophosphate (as the tetralithium salt) has been directly demonstrated to elevate ubiquinone (coenzyme Q) levels in rat liver tissues . This functional endpoint is mechanistically linked to the fact that MVAPP decarboxylation produces IPP, the essential C5 isoprenoid building block required for the polyisoprenoid side-chain of ubiquinone. This property distinguishes MVAPP from upstream mevalonate pathway intermediates such as mevalonic acid (MVA) or mevalonate 5-phosphate (MVAP), which require additional enzymatic conversion steps before contributing to ubiquinone biosynthesis. The elevation of ubiquinone levels by MVAPP is of particular relevance given that decarboxylation of MVAPP has been independently identified as a key rate-limiting step in the conversion of mevalonate to squalene and downstream isoprenoids [1].

Ubiquinone biosynthesis Coenzyme Q Hepatic metabolism

Optimal Research and Industrial Use Cases for Tetralithium MVAPP (CAS 108869-00-7) Based on Quantitative Differentiation Evidence


Mevalonate Diphosphate Decarboxylase (MDD) Inhibitor Screening and Kinetic Characterization

Researchers developing or profiling MDD inhibitors require a defined substrate with well-characterized kinetic parameters. MVAPP tetralithium provides a Km of 28.9 µM (human) or 14.1 µM (avian) against which inhibitor Ki values can be benchmarked—as exemplified by 6-fluoromevalonate 5-diphosphate (Ki = 62 nM, representing ~466-fold discrimination) [1][2]. The tetralithium salt form ensures adequate aqueous solubility for steady-state kinetic assays, while the availability of the enantiopure (R)-MVAPP (≥95% TLC) eliminates confounding stereochemical variables in active-site titration experiments .

Metabolic Flux Analysis at the Rate-Limiting Decarboxylation Node of the Mevalonate Pathway

MVAPP decarboxylase has been experimentally confirmed as the rate-determining step among the three sequential mevalonate-metabolizing enzymes (MK, PMK, MPD) in both mammalian liver and plant systems [1]. MVAPP tetralithium is the exclusive substrate for this rate-limiting enzyme; neither MVAP (the monophosphate precursor) nor IPP (the downstream product) can substitute for probing decarboxylase activity [2]. This makes MVAPP tetralithium the only commercially available tool for directly interrogating flux control at the decarboxylation node in cell-free or cell-based metabolic reconstitution experiments.

Coenzyme Q (Ubiquinone) Biosynthesis Studies and Statin-Induced CoQ Depletion Models

MVAPP tetralithium has been shown to elevate ubiquinone levels in rat liver tissues, a functional effect consistent with its role as the direct precursor to IPP, the isoprenoid building block required for the polyisoprenoid side-chain of coenzyme Q [1]. This property is directly relevant to research on statin-induced coenzyme Q10 depletion, where supplementation with mevalonate pathway intermediates downstream of HMG-CoA reductase is employed to dissect the relative contributions of cholesterol lowering versus isoprenoid depletion to statin-associated myopathy [2]. MVAPP tetralithium, by entering the pathway at the committed decarboxylation step, bypasses the HMG-CoA reductase blockade and the two kinase steps, providing a more direct route to ubiquinone precursor supply than mevalonic acid lithium salt.

Enzyme Mechanism and Transition-State Analysis of Diphosphomevalonate Decarboxylase

The decarboxylation of MVAPP proceeds through a carbocationic transition state, as established by mechanistic studies demonstrating that 3-hydroxy-3-(fluoromethyl)-5-pyrophosphopentanoic acid (a substrate analog) is decarboxylated 2,500-fold more slowly than the natural substrate MVAPP [1]. MVAPP tetralithium serves as the essential reference substrate for transition-state analog design and for stopped-flow or quench-flow kinetic studies of the decarboxylase mechanism. The tetralithium salt form provides the solubility necessary for the high enzyme and substrate concentrations typically required in pre-steady-state kinetic experiments.

Quote Request

Request a Quote for Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.